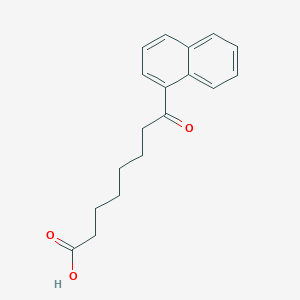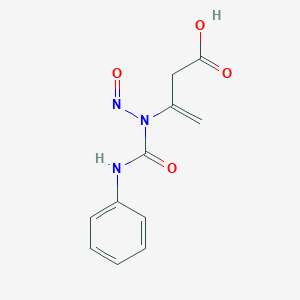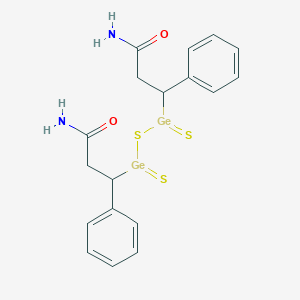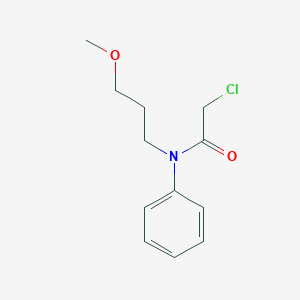
Acetanilide, 2-chloro-N-(3-methoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body that are involved in various physiological processes. This inhibition can lead to the biochemical and physiological effects observed in studies.
Effets Biochimiques Et Physiologiques
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been found to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and have insecticidal properties. It has also been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetanilide, 2-chloro-N-(3-methoxypropyl)- in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for cancer research. It also has insecticidal properties, making it useful in studying insect behavior and control. However, one limitation of using this compound is its potential toxicity, which can be harmful to researchers if not handled properly.
Orientations Futures
There are several future directions for the study of Acetanilide, 2-chloro-N-(3-methoxypropyl)-. One direction is to investigate its potential use in cancer treatment and develop new cancer therapies based on its mechanism of action. Another direction is to study its insecticidal properties and develop new insecticides that are more effective and less toxic. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Méthodes De Synthèse
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is synthesized using a specific method that involves the reaction of 2-chloro-N-(3-methoxypropyl)-acetamide with aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a purification process. This synthesis method has been reported in various research studies and has been found to be efficient in producing high-quality Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Applications De Recherche Scientifique
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has various scientific research applications. It has been used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
102411-02-9 |
|---|---|
Nom du produit |
Acetanilide, 2-chloro-N-(3-methoxypropyl)- |
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clé InChI |
RXSZLDMYFUBDCC-UHFFFAOYSA-N |
SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
SMILES canonique |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Autres numéros CAS |
102411-02-9 |
Synonymes |
2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
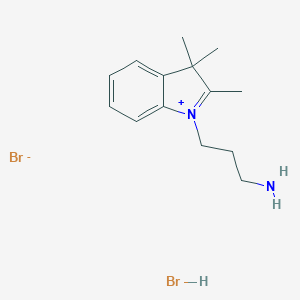
![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

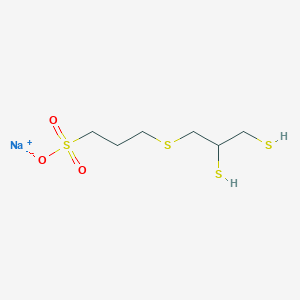
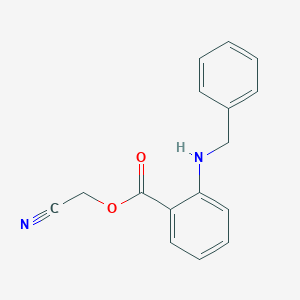
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
